(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid, also known as fluorenylmethoxycarbonylamino-4-hydroxybenzoic acid (FMC-4-HB), is a novel small molecule that has been used in various scientific research applications. FMC-4-HB is a synthetic analogue of the naturally occurring amino acid phenylalanine, which is an essential amino acid that plays an important role in many biological processes. FMC-4-HB has been used in studies to investigate the structure-activity relationship of amino acids, to study the mechanism of action of natural products, and to develop new therapeutic agents.
Scientific Research Applications
“FMOC-D-4-HYDROXYPHENYLGLYCINE” is a type of Fmoc-protected amino acid . Fmoc (9-fluorenylmethyloxycarbonyl) is a protective group used in the synthesis of peptides, which are chains of amino acids. The Fmoc group is often used because it can be removed under mild conditions that won’t affect the rest of the peptide .
- Fmoc-protected amino acids like “FMOC-D-4-HYDROXYPHENYLGLYCINE” are commonly used in solid-phase peptide synthesis (SPPS), a method for creating peptides .
- In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid added in turn. The Fmoc group protects the amino group of the amino acid during this process, preventing it from reacting prematurely .
- After the peptide chain is assembled, the Fmoc group can be removed to reveal the finished peptide .
- Some Fmoc-dipeptides, which are peptides made of two amino acids, can self-assemble into nanostructures in aqueous media. These nanostructures can then form a hydrogel .
- While the specific Fmoc-dipeptide studied in the referenced research is different from “FMOC-D-4-HYDROXYPHENYLGLYCINE”, it’s possible that “FMOC-D-4-HYDROXYPHENYLGLYCINE” could have similar properties. This could potentially make it useful in the creation of biofunctional materials .
Peptide Synthesis
Hydrogel Formation
- “FMOC-D-4-HYDROXYPHENYLGLYCINE” can be used as one of the amino acid units in polypeptide synthesis .
- Its hydroxyl functionality can be used for reaction directing, for example by esterification to form an ester bond .
- It can also be used as a building block for drug molecules .
Pharmaceutical Chemical Synthesis
Self-Assembly Research and Construction of Molecules
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYSEGZHOGZXFO-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673973 | |
Record name | (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid | |
CAS RN |
178119-93-2 | |
Record name | (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-hydroxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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